1,1-Dimethylguanidine sulfate

Descripción general

Descripción

Synthesis Analysis

1,1-Dimethylguanidine sulfate can be synthesized through various chemical routes. One common method involves the reaction of chloroformamidinium salts with diamines, followed by deprotonation steps to yield guanidinium chlorides and eventually aminoguanidines. These compounds can undergo further reactions, such as anion metathesis, to form the desired guanidinium salts (Tiritiris & Kantlehner, 2012).

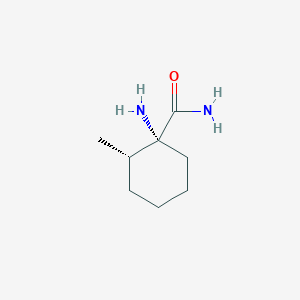

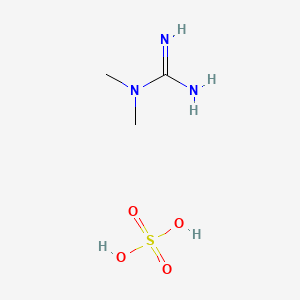

Molecular Structure Analysis

The molecular structure of 1,1-dimethylguanidinium compounds often features strong hydrogen bonding and ionic interactions, contributing to their stability and reactivity. Crystal structure analyses, typically determined by X-ray diffraction, provide insights into these interactions and the overall geometry of the compound (Boye et al., 2007).

Chemical Reactions and Properties

1,1-Dimethylguanidine sulfate participates in various chemical reactions, including alkylation, deprotonation, and cyclization, depending on the reactants and conditions employed. These reactions can significantly alter the compound's properties, leading to new derivatives with different chemical behaviors (Seela et al., 1984).

Physical Properties Analysis

The physical properties of 1,1-dimethylguanidine sulfate, such as solubility, melting point, and thermal stability, are influenced by its molecular structure and hydrogen bonding. These properties are crucial for its application in various chemical processes and formulations (Fernández et al., 1997).

Chemical Properties Analysis

The chemical properties of 1,1-dimethylguanidine sulfate, including reactivity, basicity, and nucleophilicity, are determined by its guanidine functional group and the presence of alkyl substituents. These properties make it a versatile reagent in organic synthesis and other chemical applications (Ahmad et al., 2007).

Aplicaciones Científicas De Investigación

Reactions with Hydroxyl Radical and Sulfate Radical Anion : The reactions of 1,1-dimethylguanidine with hydroxyl and sulfate radical anions were studied, showing nitrogen-centered radicals converting into carbon-centered radicals, which has implications in chemical reaction dynamics (Morimoto, Ito, Fujita, & Nishimoto, 2008).

Determination in Environmental Samples : A study developed a method for determining 1,1-dimethylguanidine as part of a group of rocket fuel pollutants in soil, highlighting its environmental impact (Kosyakov, Ul'yanovskii, Bogolitsyn, & Shpigun, 2014).

Inhibition of Nitric Oxide Formation : 1,1-dimethylguanidine was compared with other guanidines for its ability to inhibit nitric oxide formation, showing its potential in biomedical research, particularly in the study of nitric oxide synthase (Hasan et al., 1993).

Cardiovascular Research : A study explored the effects of 1,1-dimethylguanidine on blood pressure, heart rate, and renal sympathetic nerve activity in rats, indicating its significance in cardiovascular studies (Zhang, Pettersson, Thorén, & Hedner, 1997).

Potential in Neuroblastoma Imaging : Research into fluorescent compounds structurally related to 1,1-dimethylguanidine highlighted its potential as an agent for imaging neuroblastoma cells (Hadrich, Berthold, Steckhan, & Bönisch, 1999).

Biomedical Applications : The role of 1,1-dimethylguanidine in biomedical research was also evident in studies exploring its concentrations in serum and urinary excretion in chronic renal failure (Stein & Micklus, 1973).

Chemical Synthesis : A study found 1,1-dimethylguanidine as an enhanced ligand for aqueous Suzuki–Miyaura cross-coupling, enabling site-specific protein 18F-labeling under biologically compatible conditions (Gao, Gouverneur, & Davis, 2013).

Safety And Hazards

1,1-Dimethylguanidine sulfate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

1,1-dimethylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.H2O4S/c1-6(2)3(4)5;1-5(2,3)4/h1-2H3,(H3,4,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPFLXJEPKOPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

598-65-2 | |

| Record name | Guanidine, N,N-dimethyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40922732 | |

| Record name | Sulfuric acid--N,N-dimethylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethylguanidine sulfate | |

CAS RN |

1186-46-5, 598-65-2 | |

| Record name | 1,1-Dimethylguanidine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC3715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid--N,N-dimethylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylguanidinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Alanine, 3-[1,1-biphenyl]-4-yl-N-[N-[1-(methoxycarbonyl)-2-methylpropyl]-L-leucyl]-, methyl ester,](/img/no-structure.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)